molecular formula C14H10F3N B10841917 2-methyl-6-(trifluoromethyl)-9H-carbazole

2-methyl-6-(trifluoromethyl)-9H-carbazole

Cat. No.: B10841917
M. Wt: 249.23 g/mol
InChI Key: QYXUJSGMFDAAAV-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trifluoromethyl)-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carbazole-2,6-dione, while reduction can produce this compound derivatives with altered functional groups .

Scientific Research Applications

2-Methyl-6-(trifluoromethyl)-9H-carbazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methyl-6-(trifluoromethyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The compound may exert its effects through mechanisms such as enzyme inhibition, receptor binding, or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(trifluoromethyl)-9H-carbazole is unique due to its carbazole core combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it particularly valuable for applications requiring high stability and specific biological activities .

Properties

Molecular Formula

C14H10F3N

Molecular Weight

249.23 g/mol

IUPAC Name

2-methyl-6-(trifluoromethyl)-9H-carbazole

InChI

InChI=1S/C14H10F3N/c1-8-2-4-10-11-7-9(14(15,16)17)3-5-12(11)18-13(10)6-8/h2-7,18H,1H3

InChI Key

QYXUJSGMFDAAAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)C(F)(F)F

Origin of Product

United States

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